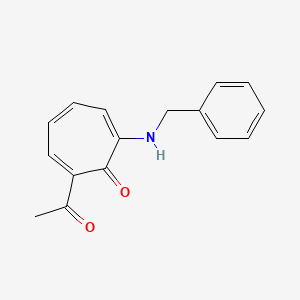
2-Acetyl-7-(benzylamino)cyclohepta-2,4,6-trien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-7-(benzylamino)cyclohepta-2,4,6-trien-1-one is an organic compound that belongs to the class of cycloheptatrienones This compound features a seven-membered ring with three conjugated double bonds and a ketone group at the first position The presence of an acetyl group at the second position and a benzylamino group at the seventh position further characterizes its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-7-(benzylamino)cyclohepta-2,4,6-trien-1-one can be achieved through several methods. One common approach involves the oxidation of cycloheptatriene using selenium dioxide. This reaction introduces the ketone functionality at the first position of the cycloheptatriene ring . Another method involves the Hofmann elimination and bromination of tropinone, which indirectly leads to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using selenium dioxide or other suitable oxidizing agents. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-7-(benzylamino)cyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Reagents such as bromine for electrophilic substitution or nucleophiles like amines for nucleophilic substitution are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional ketone or carboxyl groups, while reduction may produce alcohol derivatives.
Scientific Research Applications
2-Acetyl-7-(benzylamino)cyclohepta-2,4,6-trien-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Acetyl-7-(benzylamino)cyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to participate in various chemical reactions, potentially affecting cellular processes. For example, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tropolone: Another similar compound with a hydroxy group at the second position instead of an acetyl group.
Uniqueness
2-Acetyl-7-(benzylamino)cyclohepta-2,4,6-trien-1-one is unique due to the presence of both acetyl and benzylamino groups, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
85469-97-2 |
|---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
2-acetyl-7-(benzylamino)cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C16H15NO2/c1-12(18)14-9-5-6-10-15(16(14)19)17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,19) |
InChI Key |
XZQLDNUOECVMFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C(C1=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















